![molecular formula C6H8O2 B1528379 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1620450-96-5](/img/structure/B1528379.png)
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic Structures in Medicinal Chemistry
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde: is a valuable intermediate in the synthesis of bicyclic structures that are prevalent in medicinal chemistry. The compound’s unique bicyclic framework, featuring a strained three-membered ring fused to a cyclohexane ring, makes it an ideal scaffold for the development of new pharmaceuticals. Researchers have utilized this compound to create molecules with high stereochemical complexity, which is crucial for binding to biological targets with high specificity .
Organic Photoredox Catalysis
The compound has been employed in organic photoredox catalysis, a field that has gained significant attention for its role in sustainable chemistry. By using 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde in conjunction with organic or iridium photoredox catalysts and blue LED irradiation, chemists can achieve highly diastereoselective syntheses. This method is particularly useful for constructing complex molecules with multiple contiguous stereocenters, which are important in drug design .
Development of Antimicrobial Agents
In the search for new antimicrobial agents, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde has been used as a core structure for the synthesis of new compounds. Its incorporation into fused spir-othiazolidine frameworks, for instance, has shown promise in boosting antimicrobial performance, offering a new avenue for tackling resistant strains of bacteria .
Gas Phase Thermochemistry
The compound’s unique structure also makes it a subject of interest in gas phase thermochemistry studies. Researchers at institutions like the National Institute of Standards and Technology (NIST) have investigated the thermochemical properties of similar oxabicyclohexane compounds. These studies provide valuable data for understanding the stability and reactivity of these compounds under various conditions .
Annulation Reactions
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde: is a key reactant in annulation reactions, which are pivotal for constructing complex organic frameworks. The compound’s reactivity allows for the convergent synthesis of bicyclohexanes via (3 + 2) annulation processes. This synthetic strategy is instrumental in creating molecules with all-carbon quaternary centers, a challenging feat in organic synthesis .
Material Science Applications
The structural features of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde make it a candidate for material science applications. Its rigid bicyclic system can be utilized to develop new polymers with unique mechanical properties. Additionally, the compound’s potential to form stable epoxides could be explored for creating advanced coatings and resins .
Eigenschaften
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKYBNHDIUTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



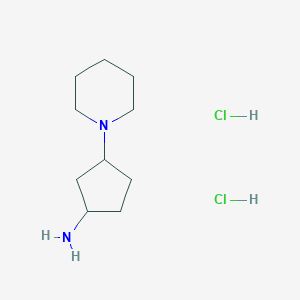
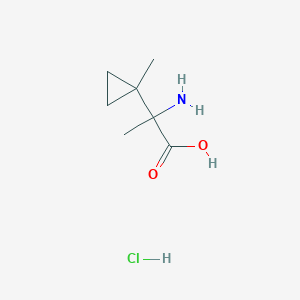

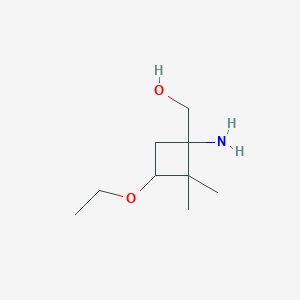
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)

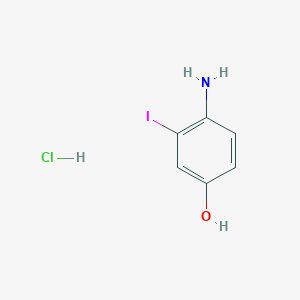

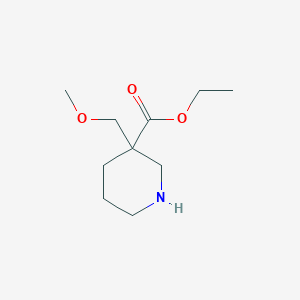
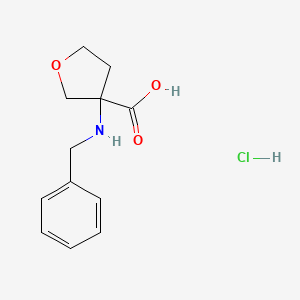
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)
